2-Ethyl-2-propyl-1-hexanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-2-propylhexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-4-7-9-11(6-3,10-12)8-5-2/h12H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMZMENGTUFHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(CCC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292626 | |
| Record name | 2-Ethyl-2-propyl-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54461-00-6 | |
| Record name | 1-Hexanol, 2-ethyl-2-propyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84215 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethyl-2-propyl-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethyl-2-propyl-1-hexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Ethyl 2 Propyl 1 Hexanol
Principles of Alcohol Synthesis Applicable to 2-Ethyl-2-propyl-1-hexanol
Two cornerstone reaction pathways in the synthesis of branched, long-chain alcohols are the aldol (B89426) condensation followed by hydrogenation, and the more direct Guerbet reaction. Both pathways ultimately lead to the desired molecular architecture through a sequence of integrated chemical steps.
The aldol condensation is a powerful tool for forming carbon-carbon bonds. wikipedia.orglibretexts.org In this process, an enol or enolate ion reacts with a carbonyl compound to create a β-hydroxyaldehyde or β-hydroxyketone, which is known as an aldol addition product. sigmaaldrich.com For the synthesis of branched alcohols, this is typically followed by a dehydration step to yield an α,β-unsaturated aldehyde or ketone. The final step is the catalytic hydrogenation of this intermediate, which reduces both the carbon-carbon double bond and the carbonyl group to yield a saturated alcohol. libretexts.orglibretexts.org
This sequence is exemplified by the industrial synthesis of 2-ethyl-1-hexanol, a structural analog of this compound. The process starts with the self-condensation of n-butanal, which produces 2-ethyl-2-hexenal. This intermediate is then hydrogenated to give 2-ethyl-1-hexanol. rsc.org A similar strategy could be envisioned for this compound, likely starting from pentanal or a related C5 aldehyde. The efficiency of the final hydrogenation step is critical and can be influenced by the choice of catalyst and reaction conditions. researchgate.net
The Guerbet reaction provides a more direct route from primary alcohols to higher, β-branched dimer alcohols. youtube.com Discovered by Marcel Guerbet, this reaction condenses two molecules of a primary alcohol to form a larger alcohol with the loss of a water molecule. rsc.orgrsc.org The reaction is, in essence, a tandem sequence that incorporates several of the steps mentioned previously:
Dehydrogenation: The starting alcohol is catalytically dehydrogenated to its corresponding aldehyde.
Aldol Condensation: The aldehyde undergoes a base-catalyzed aldol condensation with another molecule of the aldehyde.
Dehydration: The resulting aldol adduct dehydrates to form an α,β-unsaturated aldehyde.
Hydrogenation: The unsaturated aldehyde is hydrogenated by the hydrogen generated in the initial dehydrogenation step (a "borrowing hydrogen" mechanism) to yield the final branched alcohol. rsc.org
The synthesis of 2-ethyl-1-hexanol from n-butanol is a classic example of the Guerbet reaction. scilit.comresearchgate.net By extension, this compound would be synthesized from a longer-chain primary alcohol, such as 1-hexanol, undergoing a similar self-condensation or a cross-condensation with a different alcohol. The reaction typically requires elevated temperatures and a bifunctional catalyst system that possesses both dehydrogenating/hydrogenating capabilities and basic sites to promote the condensation. researchgate.net
Catalytic Systems in the Synthesis of this compound and its Precursors
Homogeneous catalysts, which are soluble in the reaction medium, are often lauded for their high activity and selectivity under relatively mild conditions. For Guerbet-type reactions, transition metal complexes, particularly those based on iridium, ruthenium, and rhodium, have shown significant promise. bris.ac.ukscispace.com These catalysts are effective in the "borrowing hydrogen" mechanism, facilitating both the initial dehydrogenation of the alcohol and the final hydrogenation of the unsaturated intermediate. youtube.com
For instance, iridium complexes with phenanthroline or bidentate phosphine (B1218219) ligands have been successfully used for upgrading ethanol (B145695) to n-butanol. rsc.org Similarly, palladium derivatives, when combined with a basic component like sodium butoxide, have been effective in the conversion of n-butanol to 2-ethyl-1-hexanol with high turnover numbers. researchgate.net While highly efficient, a significant challenge with homogeneous catalysts is their separation from the product stream, which can complicate purification and catalyst recycling. acs.org
| Catalyst System | Reaction | Key Findings | Reference |
|---|---|---|---|
| Iridium complex with bidentate phosphine ligand / NaOEt | Ethanol to n-Butanol | Achieved high selectivity for n-butanol with a Turnover Number (TON) up to 98. | rsc.org |
| Palladium derivatives / Sodium Butoxide (BuONa) | n-Butanol to 2-Ethyl-1-hexanol | Turnover numbers reached up to 80 mol of product per mol of Pd per hour. | researchgate.net |
| Ruthenium-based complexes | Alcohol Condensation | Modern ruthenium catalysts allow the Guerbet reaction to run efficiently at lower temperatures. | youtube.com |
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas-phase reaction. Their primary advantage is the ease of separation from the reaction mixture, which allows for catalyst reuse and continuous processing, making them highly suitable for industrial applications. frontiersin.org
For alcohol synthesis pathways, bifunctional solid catalysts are often required. These materials possess both acidic or basic sites to catalyze the condensation step and metal sites for hydrogenation/dehydrogenation. virginia.edu
Basic Oxides: Materials like magnesium oxide (MgO) and hydrotalcites are effective base catalysts for the aldol condensation step. virginia.edu
Supported Metals: Noble metals like palladium (Pd) or base metals like nickel (Ni) and copper (Cu) deposited on high-surface-area supports (e.g., alumina, silica, carbon) provide the hydrogenation function. rsc.orgtiwariacademy.comijcce.ac.ir For example, a Ni/Ce-Al₂O₃ bifunctional catalyst has been developed for the direct synthesis of 2-ethylhexanol from n-butanal. rsc.org
Mixed Metal Oxides: Catalysts such as copper chromite, used in conjunction with a base, have also been studied for the Guerbet condensation of n-butanol. researchgate.net
| Catalyst System | Reaction Step | Key Characteristics | Reference |
|---|---|---|---|
| Hydroxyapatite (HAP), MgO, TiO₂ | Aldol Condensation | Act as acid-base catalysts; HAP showed higher activity and selectivity for butanol compared to MgO. | virginia.edu |
| Ni/Ce-Al₂O₃ | Aldol Condensation & Hydrogenation | Bifunctional catalyst for direct conversion of n-butanal to 2-ethylhexanol. | rsc.org |
| Copper Chromite / BuONa | Guerbet Reaction | Completely heterogeneous system achieving high selectivity to 2-ethyl-1-hexanol at 280°C. | researchgate.net |
| Cu/SiO₂ with TiO₂ or Nb₂O₅/SiO₂ | Vapor Phase Guerbet Reaction | The aldol condensation step was found to be the kinetically relevant step in the overall reaction. | kuleuven.be |
Green Chemistry Principles in the Synthesis of this compound Analogs
The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly guiding the synthesis of bulk chemicals like branched alcohols. paperpublications.org
Key green chemistry considerations applicable to these syntheses include:
Atom Economy: The Guerbet reaction is highly atom-economical, as the only byproduct is water. This aligns with the principle of maximizing the incorporation of all reactant materials into the final product. youtube.comacs.org
Use of Renewable Feedstocks: There is growing interest in producing precursor alcohols (like butanol and hexanol) from biomass. Utilizing these bio-alcohols in Guerbet or aldol condensation pathways provides a sustainable route to higher alcohols. kuleuven.benih.gov
Catalysis: The use of catalysts, particularly reusable heterogeneous catalysts, is a cornerstone of green chemistry. They are preferable to stoichiometric reagents as they reduce waste and can often enable reactions to proceed under less energy-intensive conditions. paperpublications.org
Process Intensification: Combining multiple reaction steps (dehydrogenation, condensation, hydrogenation) into a single, one-pot Guerbet process using a bifunctional catalyst represents a more efficient and sustainable approach compared to a multi-step synthesis with isolation of intermediates. acs.org
By focusing on catalyst development from earth-abundant metals, utilizing bio-derived feedstocks, and optimizing reaction conditions to minimize energy consumption and waste, the synthesis of this compound and its analogs can be aligned more closely with the goals of sustainable chemistry.
Atom-Economical Transformations in Alcohol Chemistry
Atom economy is a fundamental principle of green chemistry that seeks to maximize the incorporation of all materials used in a process into the final product. primescholars.comwikipedia.org In the synthesis of branched alcohols like this compound, the Guerbet reaction stands out as a prime example of an atom-economical transformation. wikipedia.orgaocs.org This reaction facilitates the dimerization of primary alcohols to form β-alkylated dimer alcohols, with the only byproduct being water. wikipedia.orgaocs.org
The synthesis of this compound can be envisioned through a mixed or crossed Guerbet reaction involving the condensation of two different primary alcohols. A plausible synthetic route would involve the reaction of 1-pentanol (B3423595) and 1-hexanol. The reaction proceeds through a series of steps catalyzed by a combination of a dehydrogenation catalyst (often a transition metal) and a base. aocs.orgscientificspectator.com
The general mechanism involves:
Dehydrogenation: The primary alcohols are first dehydrogenated to their corresponding aldehydes.
Aldol Condensation: A base-catalyzed aldol condensation occurs between the two different aldehydes.
Dehydration: The resulting aldol adduct undergoes dehydration to form an α,β-unsaturated aldehyde.
Hydrogenation: The unsaturated aldehyde is then hydrogenated to the final branched alcohol, this compound.
The reaction requires elevated temperatures, typically in the range of 180-360 °C, and is often carried out in a sealed reactor. wikipedia.org The choice of catalyst is crucial for the efficiency of the reaction. Common catalysts include transition metals like nickel, palladium, copper, rhodium, and iridium, often in combination with an alkaline catalyst such as potassium hydroxide. aocs.orgscientificspectator.com
| Catalyst System | Reactants | Temperature (°C) | Pressure | Key Observations |
| Homogeneous (e.g., Pd(Ac)2) | Primary Alcohols | 150-250 | Atmospheric to moderate | Good conversion, potential for catalyst leaching. |
| Heterogeneous (e.g., Ni, Pd, or Cu on a support) | Primary Alcohols | 200-300 | Moderate to high | Improved catalyst recovery, potential for lower activity. epo.org |
| Bifunctional Catalysts | Primary Alcohols | 180-280 | Atmospheric to moderate | Combines acidic/basic and hydrogenation functions for improved efficiency. |
This table presents typical conditions for Guerbet reactions, which can be adapted for the synthesis of this compound.
Another atom-economical approach for the synthesis of branched alcohols is hydroformylation, also known as the oxo process. researchgate.net This reaction involves the addition of carbon monoxide and hydrogen to an olefin to form an aldehyde, which can then be hydrogenated to the corresponding alcohol. For the synthesis of this compound, a suitable C10 olefin would be required as a starting material. While highly atom-economical, the challenge lies in the selective synthesis of the specific branched olefin precursor.
Sustainable Feedstock Utilization for Branched Alcohol Production
The chemical industry is increasingly shifting towards the use of renewable resources to reduce its environmental footprint. openpr.com Branched-chain higher alcohols, including C11 alcohols like this compound, can be produced from sustainable feedstocks through various catalytic pathways.
Bio-based alcohols, derived from the fermentation of biomass such as sugars, starches, or lignocellulose, are promising starting materials for the Guerbet reaction. google.comresearchgate.net The use of bio-alcohols like bio-butanol and bio-pentanol can lead to the production of "green" Guerbet alcohols. kuleuven.bekuleuven.be For the synthesis of this compound, a mixture of bio-pentanol and bio-hexanol could theoretically be utilized as the feedstock. The production of pentanol (B124592) isomers through microbial fermentation has been demonstrated, offering a potential renewable source for one of the key reactants. nih.gov
| Feedstock Source | Precursor Alcohols | Key Advantages | Challenges |
| Biomass Fermentation | Ethanol, Butanol, Pentanol Isomers | Renewable, potential for carbon neutrality. google.comresearchgate.net | Separation and purification of specific alcohol isomers can be energy-intensive. kuleuven.be |
| Syngas (from biomass gasification) | Methanol, Higher Alcohols | Utilizes a wide range of biomass feedstocks. | Requires complex multi-step conversion processes. |
| Vegetable Oils | Fatty Alcohols | Direct availability of long-chain alcohols. | Compete with food production, potential for deforestation. |
This table outlines potential sustainable feedstock sources for the synthesis of branched alcohols.
The upgrading of biomass-derived platform chemicals is another avenue for sustainable branched alcohol production. For instance, C5 and C6 furans, which can be derived from carbohydrates, can be catalytically converted to cyclic or linear alcohols that could potentially serve as precursors.
The development of efficient and selective catalysts is paramount for the successful utilization of sustainable feedstocks. These catalysts must be robust enough to handle the impurities often present in bio-derived materials and must be able to direct the reaction towards the desired branched alcohol with high selectivity to minimize waste and downstream processing costs.
Chemical Reactivity and Transformation Mechanisms of 2 Ethyl 2 Propyl 1 Hexanol
Reaction Pathways of the Hydroxyl Functional Group in 2-Ethyl-2-propyl-1-hexanol
The hydroxyl group is the most reactive site in the this compound molecule, readily participating in reactions such as esterification and etherification.
Esterification is a fundamental reaction of alcohols, and in the case of branched primary alcohols like this compound, the reaction dynamics are influenced by steric factors. The reaction typically involves the condensation of the alcohol with a carboxylic acid in the presence of an acid catalyst.
The general order of reactivity for alcohols in esterification is primary > secondary > tertiary. This is due to the increasing steric hindrance around the hydroxyl group, which impedes the approach of the carboxylic acid. quora.com While this compound is a primary alcohol, the branching at the beta-carbon (C2) introduces more steric bulk compared to a linear primary alcohol, which can affect the reaction rate.
Studies on the esterification of structurally similar Guerbet alcohols have shown that the reaction rate is primarily influenced by the molecular weight of the alcohol; a higher equivalent molecular weight generally leads to a slower reaction rate. researchgate.net
Table 1: Factors Influencing Esterification Rate of Branched Alcohols
| Factor | Influence on Reaction Rate | Rationale |
|---|---|---|
| Alcohol Type | Primary > Secondary > Tertiary | Decreased steric hindrance around the hydroxyl group in primary alcohols. quora.com |
| Branching | Increased branching near the hydroxyl group decreases the rate | Steric hindrance impedes the approach of the nucleophile. |
| Molecular Weight | Higher molecular weight can decrease the rate | Lower concentration of reactive groups per unit volume. researchgate.net |
| Catalyst | Acid catalysts (e.g., H₂SO₄) increase the rate | Protonation of the carbonyl group of the carboxylic acid makes it more electrophilic. |
| Temperature | Increased temperature generally increases the rate | Provides the necessary activation energy for the reaction. |
The mechanism for the acid-catalyzed esterification of a primary alcohol like this compound with a carboxylic acid proceeds through a series of equilibrium steps.
Ethers can be synthesized from alcohols like this compound through processes such as acid-catalyzed dehydration or the Williamson ether synthesis. Given that this compound is a primary alcohol, the acid-catalyzed dehydration would likely proceed via an S\N2 mechanism. youtube.com In this process, one molecule of the alcohol is protonated by a strong acid to form a good leaving group (water), which is then displaced by a second molecule of the alcohol acting as a nucleophile. masterorganicchemistry.com This method is most effective for producing symmetrical ethers from primary alcohols. masterorganicchemistry.com
Alkoxylation is another significant etherification reaction for Guerbet alcohols, which involves the addition of epoxides like ethylene (B1197577) oxide or propylene (B89431) oxide. This process is crucial in the production of non-ionic surfactants. The reaction is typically catalyzed and results in the formation of a polyether chain attached to the original alcohol.
Oxidative Transformations of this compound
As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.orgchemistryviews.org
Selective oxidation to the corresponding aldehyde, 2-ethyl-2-propyl-hexanal, can be achieved using milder oxidizing agents. The reaction needs to be carefully controlled to prevent further oxidation to the carboxylic acid. chemguide.co.uk
Table 2: Common Oxidizing Agents for Primary Alcohols
| Oxidizing Agent | Product from Primary Alcohol | Notes |
|---|---|---|
| Potassium dichromate (K₂Cr₂O₇) in acid | Aldehyde (with distillation) or Carboxylic acid (with reflux) | A common and strong oxidizing agent. chemguide.co.uk |
| Potassium permanganate (B83412) (KMnO₄) | Carboxylic acid | A very strong oxidizing agent. |
| Pyridinium chlorochromate (PCC) | Aldehyde | A milder reagent that stops at the aldehyde stage. |
The complete oxidation of this compound yields 2-ethyl-2-propyl-hexanoic acid, which is a type of Guerbet acid. This transformation can be carried out using strong oxidizing agents like potassium permanganate or by a two-step process where the alcohol is first dehydrogenated to the aldehyde, which is then oxidized to the carboxylic acid. aocs.orggoogle.com
Reductive Chemistry of this compound Derivatives
The derivatives of this compound, such as the corresponding aldehyde (2-ethyl-2-propyl-hexanal) and ester, can be reduced back to the parent alcohol.
The reduction of aldehydes and ketones to alcohols is a common transformation. For the reduction of an aldehyde like 2-ethyl-2-propyl-hexanal to this compound, common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ucalgary.calibretexts.org
Esters derived from this compound can also be reduced to yield the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, while sodium borohydride is generally not strong enough. libretexts.org The reaction proceeds via nucleophilic acyl substitution followed by nucleophilic addition. ucalgary.ca
Table 3: Common Reducing Agents for Aldehydes and Esters
| Derivative | Reducing Agent | Product |
|---|---|---|
| Aldehyde (e.g., 2-ethyl-2-propyl-hexanal) | Sodium borohydride (NaBH₄) | Primary Alcohol |
| Aldehyde (e.g., 2-ethyl-2-propyl-hexanal) | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol |
| Ester | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol |
Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 2 Propyl 1 Hexanol
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-Ethyl-2-propyl-1-hexanol
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by mapping its carbon and hydrogen frameworks. While publicly accessible, fully assigned experimental spectra for this compound are limited, its structure allows for the prediction of characteristic ¹H and ¹³C NMR spectral data based on established chemical shift principles.
The ¹H NMR spectrum would reveal distinct signals for the chemically non-equivalent protons. The hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The two protons of the primary alcohol's methylene group (-CH₂OH) would likely present as a singlet or a multiplet depending on coupling to the hydroxyl proton. The remaining methylene (-CH₂) and methyl (-CH₃) groups of the ethyl, propyl, and hexanol backbone chains would produce a series of complex, overlapping multiplets in the upfield region of the spectrum.
The proton-decoupled ¹³C NMR spectrum provides a clearer picture, with a distinct signal for each of the eleven unique carbon atoms in the molecule. A key feature would be the signal for the quaternary carbon at the C2 position, which, having no attached protons, would typically be of lower intensity. The carbon of the hydroxymethyl group (-CH₂OH) would resonate in the typical range for primary alcohols (around 60-70 ppm). The remaining aliphatic carbons would appear in the upfield region (approximately 10-45 ppm). A ¹³C NMR spectrum is noted as being available from Aldrich Chemical Company, Inc. nih.gov.
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is based on generalized chemical shift values for similar functional groups and carbon environments.
| Carbon Atom Assignment | Predicted Chemical Shift (δ) Range (ppm) |
| Quaternary C (C-2) | 40 - 50 |
| Hydroxymethyl C (-CH₂OH) | 60 - 70 |
| Methylene C's (Alkyl Chains) | 20 - 40 |
| Methyl C's (Alkyl Chains) | 10 - 20 |
Mass Spectrometry Techniques for Identification of this compound and its Derivatives
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. For this compound (molar mass: 172.31 g/mol ), electron ionization mass spectrometry (EI-MS), often coupled with gas chromatography (GC-MS), provides characteristic data for its identification. nih.gov
Upon electron ionization, the molecule loses an electron to form a molecular ion (M⁺•) with an m/z corresponding to its molecular weight. However, for primary alcohols, the molecular ion peak is often weak or entirely absent due to rapid fragmentation. The fragmentation of this compound is dominated by alpha-cleavage, which is the breaking of the C-C bond adjacent to the oxygen atom. This process leads to the formation of stable carbocations, which are responsible for the most intense peaks in the mass spectrum.
The most significant fragmentation pathways include the loss of the butyl and propyl side chains from the C2 carbon. The loss of a butyl radical (•C₄H₉) would result in a fragment with m/z 115, while the loss of a propyl radical (•C₃H₇) would yield a fragment with m/z 129. The most prominent peaks in the GC-MS data are reported at m/z 57, 43, and 85. nih.gov The base peak at m/z 57 corresponds to the stable tert-butyl cation ([C₄H₉]⁺), and the peak at m/z 43 corresponds to the propyl cation ([C₃H₇]⁺). These fragments are indicative of the branched alkyl structure of the parent molecule.
Table 2: Prominent Mass-to-Charge Ratios (m/z) for this compound from GC-MS Data
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Probable Fragment Identity |
| 57 | Base Peak (100%) | [C₄H₉]⁺ |
| 43 | 2nd Highest | [C₃H₇]⁺ |
| 85 | 3rd Highest | [C₆H₁₃]⁺ |
Data sourced from PubChem, NIST Number 6770. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. Both FTIR and Raman spectra are noted as being available for this compound. nih.gov
The IR spectrum of this compound is dominated by features characteristic of a primary alcohol. A prominent, broad absorption band appears in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group; its broadness results from intermolecular hydrogen bonding. In the region of 2850-3000 cm⁻¹, a series of strong, sharp peaks correspond to the C-H stretching vibrations of the numerous methyl (-CH₃) and methylene (-CH₂) groups within the alkyl chains. Another significant peak, typically found in the 1000-1100 cm⁻¹ range, can be assigned to the C-O stretching vibration of the primary alcohol functional group. The NIST WebBook provides a graphical representation of the condensed phase IR spectrum where these characteristic absorption regions can be observed.
Raman spectroscopy provides complementary information. While the O-H stretch is typically a weak scatterer in Raman spectra, the C-H and C-C stretching vibrations of the alkyl backbone produce strong signals, offering detailed information about the hydrocarbon skeleton of the molecule.
Table 3: Principal Infrared (IR) Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 | O-H Stretch | Hydroxyl (-OH) |
| 3000 - 2850 | C-H Stretch | Alkanes (-CH₃, -CH₂) |
| 1470 - 1450 | C-H Bend | Alkanes (-CH₂) |
| 1380 - 1370 | C-H Bend | Alkanes (-CH₃) |
| 1100 - 1000 | C-O Stretch | Primary Alcohol |
Chiroptical Spectroscopy for Enantiomeric Characterization of Chiral this compound Forms
This compound is a chiral molecule. Its chirality arises from the presence of a stereocenter at the C2 position. This quaternary carbon atom is bonded to four different substituents: an ethyl group, a propyl group, a butyl group (from the hexanol backbone), and a hydroxymethyl group (-CH₂OH). Consequently, the compound can exist as a pair of non-superimposable mirror images, known as enantiomers (R- and S-forms). PubChem's computed properties for the molecule indicate the presence of one undefined atom stereocenter. nih.gov
Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers, as they respond differently to circularly polarized light. These methods include Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD). VCD measures the differential absorption of left and right circularly polarized light in the infrared region. wikipedia.orgnih.gov This technique is particularly powerful for determining the absolute configuration (R or S) of chiral molecules in solution. wikipedia.org
While no specific experimental chiroptical data for the enantiomers of this compound are available in the surveyed literature, the application of VCD would be the definitive method for their characterization. An experimental VCD spectrum of an enantiomerically pure sample could be compared with a theoretically calculated spectrum for a known configuration (e.g., the R-configuration). A match between the experimental and calculated spectra would unambiguously assign the absolute configuration of the enantiomer. The VCD signals arising from the stretching vibrations of the hydroxyl group are particularly sensitive probes of the supramolecular chirality that can arise from intermolecular interactions in the solid state. nih.gov
Computational Chemistry and Theoretical Studies of 2 Ethyl 2 Propyl 1 Hexanol
Quantum Mechanical Investigations of Molecular Structure and Conformational Preferences
Without dedicated computational studies, information regarding the optimized molecular geometry, bond lengths, bond angles, and the relative energies of different conformers of 2-Ethyl-2-propyl-1-hexanol is not available. Such studies, typically employing methods like Density Functional Theory (DFT), would be essential to understand the molecule's preferred three-dimensional structures.
Theoretical Reaction Pathway Analysis for this compound Transformations
The mechanisms of chemical transformations involving this compound, such as dehydration, oxidation, or esterification, have not been elucidated through theoretical reaction pathway analysis. This type of investigation would involve mapping the potential energy surface to identify transition states and intermediates, providing crucial insights into reaction kinetics and mechanisms.
Prediction of Reactivity and Selectivity in Catalytic Processes Involving this compound
In the absence of computational models, predicting the reactivity and selectivity of this compound in various catalytic processes is purely speculative. Theoretical studies are vital for understanding how the molecule interacts with catalyst surfaces and for designing more efficient and selective catalytic systems.
Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior
The collective behavior of this compound molecules, including their intermolecular interactions and aggregation tendencies, remains uncharacterized by molecular dynamics simulations. These simulations are critical for understanding the macroscopic properties of the substance, such as its viscosity, boiling point, and solvent behavior, based on its molecular-level interactions.
Environmental Behavior and Analytical Detection of 2 Ethyl 2 Propyl 1 Hexanol
Biogeochemical Cycling and Biotransformation of 2-Ethyl-2-propyl-1-hexanol
The biogeochemical cycling of long-chain branched alcohols like this compound is influenced by their physicochemical properties and susceptibility to microbial degradation. These compounds can enter the environment through industrial releases or as breakdown products of larger molecules, such as plasticizers. For example, the related compound 2-ethyl-1-hexanol is a known microbial degradation product of di(2-ethylhexyl) phthalate (DEHP), a common plasticizer. researchgate.netepa.gov Various bacteria and fungi are capable of metabolizing plasticizers, leading to the release of 2-ethyl-1-hexanol. researchgate.netepa.gov
Long-chain aliphatic alcohols are generally considered to be biodegradable. Studies have shown that alcohols with chain lengths up to C18 are readily biodegradable under standard aerobic conditions. nih.gov The hydroxyl group provides a point of attack for metabolic oxidation by microorganisms. wikipedia.org The biodegradation of alcohols typically proceeds through oxidation of the primary alcohol group to an aldehyde, which is then further oxidized to a carboxylic acid. This fatty acid can then enter the beta-oxidation pathway, leading to its complete mineralization to carbon dioxide and water.
The branching in the structure of this compound may influence its rate of biodegradation compared to linear alcohols. While extensive branching can sometimes hinder microbial degradation, many microorganisms possess enzymatic machinery capable of metabolizing branched-chain compounds. For instance, certain bacterial strains, such as Rhodococcus rhodochrous and Mycobacterium sp., have been reported to generate 2-ethyl-1-hexanol through the decomposition of plasticizers. epa.gov Some microorganisms that produce this alcohol are also capable of oxidizing it further to 2-ethylhexanoic acid, a less volatile compound. researchgate.net
Thermoanaerobacter strains are known to produce branched-chain alcohols from branched-chain amino acids and can also reduce carboxylic acids to their corresponding primary alcohols, indicating a metabolic capability within some microbial genera to process such structures. nih.gov The aerobic biodegradability of iso-butanol, a smaller branched alcohol, has been shown to be rapid in aquifer materials, with transient formation and subsequent degradation of intermediate products like iso-butylaldehyde and iso-butyric acid. researchgate.net This suggests that similar pathways may exist for the biotransformation of larger branched alcohols.
Advanced Chromatographic Techniques for Trace Analysis of this compound
The accurate detection and quantification of this compound in environmental matrices at trace levels necessitate the use of advanced chromatographic techniques. Gas chromatography (GC) is the method of choice for analyzing volatile to semi-volatile compounds like long-chain alcohols. nist.gov When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides high sensitivity and specificity.
A significant challenge in the GC analysis of alcohols is their polar nature, which can lead to poor peak shape (tailing) and adsorption on the analytical column and inlet system. methanol.org To overcome these issues, derivatization is a common and crucial step in the analytical workflow. nih.gov This process involves chemically modifying the polar hydroxyl (-OH) group to form a less polar, more volatile, and more thermally stable derivative. The three most widely used derivatization methods for alcohols are:
Silylation: This is the most prevalent method, where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group. methanol.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. The resulting TMS ethers are significantly more volatile and produce symmetrical chromatographic peaks. researchgate.netmethanol.org
Acylation: This involves the reaction of the alcohol with an acylating agent to form an ester. Reagents often contain halogen atoms (e.g., trifluoroacetic anhydride) to enhance the response of an electron capture detector (ECD), allowing for ultra-trace analysis. methanol.org
Alkylation (Esterification): This technique is more commonly used for carboxylic acids but can be applied to form ethers from alcohols, which improves their chromatographic behavior. wikipedia.org
The choice of GC column is also critical. For underivatized alcohols, polar columns (e.g., "wax" type) are often used, although they may have limitations in resolving isomers. researchgate.net For derivatized, less polar analytes, non-polar or medium-polarity columns (e.g., those with a 5% phenyl-methylpolysiloxane stationary phase like DB-5 or HP-5) are highly effective and widely used. researchgate.net
For non-volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) is an alternative. epa.gov However, for a C11 alcohol, GC is generally preferred. When analyzing complex environmental samples like water or soil, a pre-concentration step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to isolate and concentrate the analyte before injection into the chromatograph. kuleuven.be
| Technique | Common Reagent(s) | Derivative Formed | Key Advantage | Reference |
|---|---|---|---|---|
| Silylation | BSTFA, TMCS | Trimethylsilyl (TMS) Ether | Increases volatility and thermal stability; most common method. | researchgate.netmethanol.org |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetate Ester | Enhances Electron Capture Detector (ECD) response. | methanol.org |
| Alkylation | Alkyl Halides (e.g., PFB-Br) | Alkyl Ether | Increases stability and improves peak shape. | wikipedia.org |
Bioaccumulation and Environmental Partitioning Potential
The environmental partitioning and bioaccumulation potential of a chemical are largely determined by its physicochemical properties, particularly its water solubility and octanol-water partition coefficient (Kow). chemsafetypro.com The Kow value, typically expressed as its logarithm (log Kow), is a measure of a substance's lipophilicity (affinity for fats and oils) versus its hydrophilicity (affinity for water). wikipedia.org Chemicals with high log Kow values (generally > 4.5) have a greater tendency to partition from water into the fatty tissues of organisms, indicating a potential for bioaccumulation. chemsafetypro.com
For long-chain aliphatic alcohols, water solubility decreases and the log Kow increases with increasing carbon chain length. epa.gov This trend suggests that higher molecular weight alcohols would have a greater potential to bioaccumulate. However, while high log Kow values suggest a potential for bioaccumulation, available data for long-chain alcohols indicate that they are not as bioaccumulative as simple partitioning models would predict. nih.govnih.gov This discrepancy is largely due to the fact that these alcohols can be readily metabolized (biotransformed) by living organisms, which is a removal mechanism not accounted for by the log Kow value alone. aocs.org
Specific experimental data for the log Kow and bioaccumulation factor (BCF) of this compound are limited. However, its properties can be estimated based on its structure and data for similar compounds. As a C11 branched alcohol, it is expected to have low water solubility and a relatively high log Kow, suggesting a tendency to partition into organic matter in soil and sediment rather than remaining in the water column. aocs.org Fugacity modeling for long-chain alcohols (C10 and above) predicts that when released to water, they will predominantly partition into sediment. aocs.org
Advanced Applications and Functionalization of 2 Ethyl 2 Propyl 1 Hexanol
2-Ethyl-2-propyl-1-hexanol as a Chemical Intermediate for Specialty Chemicals
This compound is a branched-chain alcohol with the chemical formula C₁₁H₂₄O. It is recognized as a distinct chemical entity with the CAS number 54461-00-6. While its structural isomer, 2-ethylhexanol, is a high-production-volume chemical widely used as a precursor for plasticizers, surfactants, and other specialty chemicals, there is a notable lack of specific, publicly available scientific literature or industrial documentation on the use of this compound as a chemical intermediate for the synthesis of such specialty products.
Below is a data table of key identifiers for this compound:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 54461-00-6 |
| Molecular Formula | C₁₁H₂₄O |
| Molecular Weight | 172.31 g/mol |
Derivatization to Polymers and Polymeric Additives
There is a significant lack of specific information in the scientific literature and patent databases regarding the derivatization of this compound into polymers or its use as a polymeric additive. While the general class of branched alcohols, particularly 2-ethylhexanol, is commonly used to produce acrylate (B77674) and methacrylate (B99206) monomers for polymerization, no such derivatives of this compound are described in the available search results. Consequently, there are no detailed research findings on the properties or applications of polymers derived from this specific alcohol.
Exploration of this compound in Advanced Functional Materials
A comprehensive search of publicly available scientific and technical literature did not yield any specific information on the exploration or application of this compound in the synthesis or formulation of advanced functional materials. This includes, but is not limited to, coatings, resins, nanoparticles, or materials for electronic applications. The available information primarily focuses on its more common isomer, 2-ethylhexanol, and its established roles in various material applications.
Role of this compound in Lubricant and Solvent Formulations
The highly branched structure of alcohols like this compound, in principle, suggests potential utility in lubricant and solvent formulations. The branching can inhibit crystallization and lower the freezing point of its derivatives, which is a desirable characteristic for lubricants. wikipedia.org However, specific studies, performance data, or formulations incorporating this compound or its esters as lubricant base oils or additives are not documented in the available literature.
While it is used as a solvent in specific laboratory research contexts, such as in lipid metabolism studies, there is no evidence of its widespread use as an industrial solvent. The properties that would be critical for such applications, such as its viscosity, solvency power for various resins, and performance in specific formulations, are not detailed in the public domain.
Q & A
Q. What are the standard laboratory methods for synthesizing 2-Ethyl-2-propyl-1-hexanol?
The primary synthesis method involves the hydrogenation of 2-ethyl-2-hexene using palladium (Pd) or nickel (Ni) catalysts under high pressure (10–50 bar) and elevated temperatures (80–120°C) . Researchers should optimize catalyst loading (typically 1–5 wt%) and reaction time (4–12 hours) to maximize yield. Post-reaction purification via fractional distillation (boiling point ~159–163°C) is critical to isolate the compound from byproducts like unreacted alkenes or over-reduced alkanes .
Q. How can spectroscopic techniques confirm the structural identity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential:
- ¹H NMR : Peaks at δ 1.2–1.5 ppm (m, branched alkyl chains) and δ 3.6 ppm (t, -OH proton) confirm the alcohol group and branching .
- ¹³C NMR : Signals at δ 70–75 ppm (C-OH) and δ 20–35 ppm (alkyl carbons) validate the structure.
Gas Chromatography-Mass Spectrometry (GC-MS) further ensures purity, with a molecular ion peak at m/z 172 (molecular weight 172.31 g/mol) .
Q. What are the key applications of this compound in biological research?
The compound is used as a solvent in lipid metabolism studies due to its amphiphilic nature, enabling membrane permeability assays . It also serves as a co-solvent in drug delivery systems, particularly for hydrophobic pharmaceuticals, where it enhances bioavailability by improving solubility .
Q. What solvent systems are compatible with this compound in organic synthesis?
The compound is miscible with non-polar solvents (e.g., hexane, toluene) but partially miscible with polar aprotic solvents (e.g., DMSO). For reactions requiring phase separation, a 1:1 mixture with ethanol is recommended to balance polarity and reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the hydrogenation of 2-ethyl-2-hexene?
Byproduct formation (e.g., over-reduced alkanes) is mitigated by:
- Catalyst Screening : Ni catalysts favor partial hydrogenation but require strict temperature control (<100°C) to avoid alkane formation. Pd/C offers higher selectivity at 80°C .
- In Situ Monitoring : Real-time FTIR spectroscopy tracks alkene consumption (C=C peak at ~1650 cm⁻¹) to terminate reactions at ~90% conversion .
Q. How should researchers resolve contradictory data on the metabolic pathways of this compound in different biological models?
Discrepancies between in vitro (hepatocyte assays) and in vivo (rodent studies) data can be addressed by:
Q. What methodologies are recommended for toxicological risk assessment of this compound?
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the compound’s nucleophilicity at the hydroxyl group. Solvent effects are incorporated using the Conductor-like Screening Model (COSMO) to predict reaction pathways (e.g., esterification kinetics) .
Q. What experimental precautions are necessary to ensure the stability of this compound under varying storage conditions?
Q. How can researchers analyze byproducts formed during the oxidation of this compound?
- GC-MS Profiling : Detect aldehydes (e.g., 2-ethylhexanal) and carboxylic acids (e.g., 2-propylhexanoic acid) using a DB-5MS column and electron ionization .
- Kinetic Studies : Monitor peroxide formation (via iodometric titration) to assess oxidation rates under aerobic vs. anaerobic conditions .
Notes on Methodological Rigor
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
